HMPL-523 -

HMPL-523

Catalog Number: EVT-1533827
CAS Number:
Molecular Formula: C29H23ClN2O3S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
Source and Classification

Sovleplenib is developed by Hutchison MediPharma Limited. It falls under the category of SYK inhibitors, a class of drugs that target specific kinases involved in cellular signaling pathways critical for immune responses and cancer progression. Its mechanism of action primarily involves inhibiting the SYK enzyme, which is pivotal in various immune cell functions .

Synthesis Analysis

Methods and Technical Details

The synthesis of HMPL-523 involves several chemical reactions that are optimized to achieve high purity and yield. While specific proprietary methods used by Hutchison MediPharma are not publicly detailed, typical approaches for synthesizing SYK inhibitors include:

  • Building Block Synthesis: Utilizing commercially available intermediates to construct the core structure through a series of coupling reactions.
  • Functionalization: Introducing various functional groups to enhance selectivity and potency against SYK.
  • Purification: Techniques such as column chromatography or crystallization are employed to isolate the final product from reaction by-products.

This multi-step synthesis requires careful control over reaction conditions to ensure the desired stereochemistry and functional group integrity .

Molecular Structure Analysis

Structure and Data

The molecular formula of HMPL-523 is C₁₈H₁₉N₃O₃S. Its structure features a unique arrangement that allows for selective binding to the SYK enzyme. Key structural components include:

  • Aromatic Rings: Contributing to hydrophobic interactions with the target enzyme.
  • Amine Groups: Essential for forming hydrogen bonds with amino acid residues in the active site of SYK.
  • Thioether Linkages: Providing additional stability and specificity in binding.

Detailed crystallographic studies would provide insights into its three-dimensional conformation and binding interactions with SYK .

Chemical Reactions Analysis

Reactions and Technical Details

HMPL-523 undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: Commonly used to introduce amine functionalities.
  • Coupling Reactions: Such as Suzuki or Buchwald-Hartwig reactions to form carbon-carbon bonds between aromatic systems.
  • Reduction Reactions: Employed to convert nitro or ketone groups into amines, enhancing biological activity.

These reactions are carefully optimized to maximize yield while minimizing side products .

Mechanism of Action

Process and Data

The mechanism of action of HMPL-523 involves the inhibition of SYK, which disrupts the B-cell receptor signaling pathway. This inhibition leads to:

  1. Decreased Cell Proliferation: By blocking signals necessary for B-cell survival and growth.
  2. Induction of Apoptosis: Promoting programmed cell death in malignant B-cells.
  3. Altered Cytokine Production: Reducing inflammatory responses associated with autoimmune conditions.

Preclinical studies indicate that HMPL-523 effectively reduces tumor burden in models of lymphoma, highlighting its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HMPL-523 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 341.42 g/mol.
  • Solubility: Soluble in organic solvents like DMSO but may have limited aqueous solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties influence its formulation and delivery methods in clinical settings .

Applications

Scientific Uses

HMPL-523 is primarily being investigated for its therapeutic applications in:

  1. Oncology: Specifically targeting relapsed or refractory non-Hodgkin's lymphoma through clinical trials demonstrating significant efficacy.
  2. Autoimmune Disorders: Evaluated for chronic primary immune thrombocytopenia, showing promising results regarding platelet count recovery and safety profiles.

The ongoing clinical trials aim to establish HMPL-523 as a viable treatment option for patients with limited alternatives, potentially transforming management strategies for these conditions .

Introduction to Syk Kinase and Therapeutic Targeting

Syk Kinase Structure, Function, and Signaling Pathways

Spleen tyrosine kinase (SYK) is a 72 kDa non-receptor tyrosine kinase characterized by two tandem Src homology 2 (SH2) domains linked to a C-terminal kinase domain via interdomain regions. Alternative splicing generates isoforms like SYK-B, which lacks a nuclear localization signal [1] [5]. SYK is ubiquitously expressed in hematopoietic cells (B cells, mast cells, macrophages, platelets, osteoclasts) and certain non-hematopoietic tissues (fibroblasts, vascular endothelial cells) [1] [8].

SYK activation hinges on immunoreceptor tyrosine-based activation motif (ITAM) engagement. Upon receptor ligation (e.g., B-cell receptor, Fc receptors, C-type lectins), Src-family kinases phosphorylate ITAM tyrosines. SYK’s tandem SH2 domains bind dual-phosphorylated ITAMs, inducing conformational changes that activate its kinase domain [1] [5]. Downstream signaling cascades include:

  • Calcium mobilization and PKC activation: Via phosphorylation of PLCγ
  • Cytoskeletal reorganization: Through VAV family GTPases and RhoA
  • Inflammatory transcription: NF-κB activation via CARD9/CARMA1–BCL10–MALT1 complexes
  • Cell survival/proliferation: PI3K-AKT and MAPK/ERK pathways [1] [6] [8]

Evolutionarily conserved, SYK homologs exist in Drosophila (SHARK) and hydrae, underscoring its fundamental role in immune regulation [1].

Table 1: Key SYK-Dependent Signaling Pathways and Functional Outcomes

Receptor ClassKey ReceptorsDownstream EffectorsCellular Outcomes
Classical ImmunoreceptorsBCR, FcεR, FcγRPLCγ, VAV, PI3KB-cell maturation, Mast cell degranulation, Phagocytosis
Integrins/C-type LectinsαIIbβ3, CLEC-2, Dectin-1SLP76, RhoAPlatelet aggregation, Oxidative burst
Cytokine/Adhesion ReceptorsTNF-R, IntegrinsPKCδ, JNKOsteoclast maturation, Fibroblast activation

Rationale for Syk Inhibition in Immune Dysregulation and Autoimmune Pathologies

SYK is a master regulator of pathological immune responses:

  • Autoantibody Production: SYK mediates BCR signaling essential for B-cell development (pro-B to pre-B transition) and antigen-induced activation. SYK deficiency ablates mature B cells in mice [1] [2].
  • Innate Immune Hyperactivation: FcγR-mediated phagocytosis in macrophages, FcεR-induced mast cell degranulation, and neutrophil ROS generation require SYK [1] [6].
  • Non-Immune Pathogenesis: SYK drives osteoclast bone resorption (via DAP12/FcγR), fibroblast-like synoviocyte (FLS) cytokine production (e.g., IL-32), and pathological angiogenesis [2] [8].

In rheumatoid arthritis (RA), SYK integrates signals from:1) BCRs (autoantibody presentation)2) FcγR (immune complex-triggered inflammation)3) Integrins (leukocyte synovial infiltration) [6] [8]. SYK inhibition thus simultaneously targets adaptive and innate immune components driving RA progression. Similarly, in B-cell malignancies, constitutive SYK signaling sustains survival and proliferation via BTK and PI3Kδ pathways [3] [8].

Historical Development of Syk Inhibitors: From Fostamatinib to HMPL-523

First-generation SYK inhibitors faced significant limitations:

Fostamatinib (R788/R406):

  • Mechanism: Prodrug of active metabolite R406; ATP-competitive inhibitor
  • Efficacy: Demonstrated clinical activity in RA (Phase II) and immune thrombocytopenia (approved) [2] [10]
  • Limitations: Poor kinase selectivity (inhibits FLT3, JAK, RET); dose-limiting toxicities (hypertension, diarrhea, neutropenia) due to off-target effects [9]

Second-generation candidates (Entospletinib, Cerdulatinib):

  • Improved selectivity but retained liabilities like cytochrome P450 interactions [10]

HMPL-523 (Sovleplenib) represents an advanced-generation inhibitor designed by Hutchison MediPharma:

  • Chemical Class: Pyridazine-carboxamide derivative (CAS# 1415792-84-5)
  • Selectivity Profile: 25 nM IC50 for SYK, with 25-fold selectivity over ZAP70 and minimal activity against FLT3, KDR, or JAK kinases [4] [9]
  • Key Innovations:
  • Enhanced SYK-binding affinity through optimized hinge-region interactions
  • Reduced off-target toxicity risk via selective ATP-pocket engagement
  • Linear pharmacokinetics and dose-dependent B-cell suppression in Phase I trials [3] [9]

Properties

Product Name

HMPL-523

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Synonyms

HMPL-523; HMPL 523; HMPL523.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.